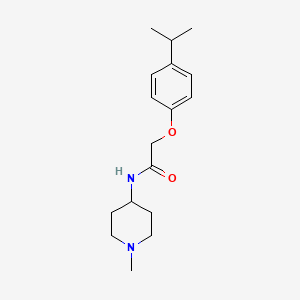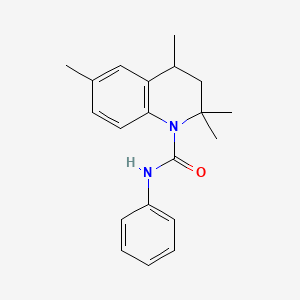
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in 1994 by scientists at Merck & Co. as a potential treatment for schizophrenia and other psychiatric disorders. Since then, it has been extensively studied for its potential therapeutic applications and as a research tool in neuroscience.
作用機序
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide selectively blocks dopamine D4 receptors, which are predominantly expressed in the prefrontal cortex and limbic system of the brain. By blocking these receptors, this compound modulates the activity of dopaminergic neurons and affects various physiological and behavioral processes such as cognition, emotion, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function and attention in animal models of ADHD. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. In addition, this compound has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in stress response.
実験室実験の利点と制限
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has several advantages as a research tool in neuroscience. It is a highly selective dopamine D4 receptor antagonist, which allows for the specific modulation of dopaminergic activity in the brain. It is also relatively stable and has good pharmacokinetic properties, which allows for easy administration and dosing in animal models. However, one limitation of this compound is that it is not highly water-soluble, which can limit its use in certain experimental paradigms.
将来の方向性
There are several future directions for the research and development of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide. One potential application is in the treatment of schizophrenia, where it has shown promising results in preclinical studies. Another potential application is in the treatment of drug addiction, where it has been shown to reduce drug-seeking behavior in animal models. In addition, further research is needed to elucidate the role of dopamine D4 receptors in various physiological and behavioral processes, which could lead to the development of new therapeutic targets for psychiatric disorders.
合成法
The synthesis of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide involves several steps starting from commercially available starting materials. The key step involves the reaction of 4-isopropylphenol with 1-methyl-4-piperidone to form the intermediate this compound. This intermediate is then purified and characterized using various analytical techniques such as NMR and mass spectrometry.
科学的研究の応用
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been extensively studied for its potential therapeutic applications in various psychiatric disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has also been used as a research tool in neuroscience to study the role of dopamine D4 receptors in various physiological and behavioral processes.
特性
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(2)14-4-6-16(7-5-14)21-12-17(20)18-15-8-10-19(3)11-9-15/h4-7,13,15H,8-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOAKGQRXSUJHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B4898231.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4898245.png)
![N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B4898250.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B4898264.png)
![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4898272.png)

![N-[2-(tert-butylthio)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4898280.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898293.png)

![N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4898329.png)
![4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4898335.png)